PTH 组氨酸

描述

PTH-histidine is a variant of the parathyroid hormone (PTH), which is an important regulator of calcium and phosphate homeostasis and bone remodeling . It is metabolized into PTH fragments, which are measured to a different extent by PTH assays of different generations because of differences in fragments recognized and lack of assay standardization .

Synthesis Analysis

Parathyroid hormone (PTH) is a single-chain polypeptide composed of 84 amino acids . It is produced as a fusion protein undergoing post-translational processing involving the cleavage of the OmpA leader sequence, leaving the mature protein as a single-chain 84 amino-acids polypeptide (9.4 kDa) .

Molecular Structure Analysis

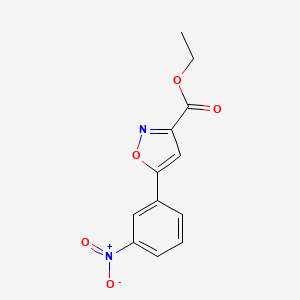

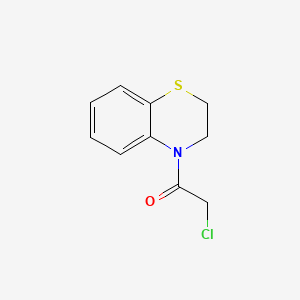

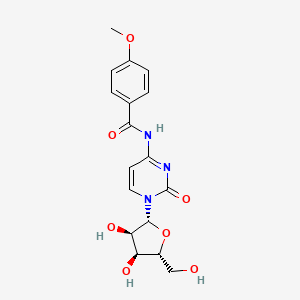

The molecular formula of PTH-histidine is C13H12N4OS, with a molecular weight of 272.33 .

Chemical Reactions Analysis

Recent studies have investigated the mechanism of oxidation of Met, Trp, and His residues in PTH . It was found that H2O2 and t-butyl hydroperoxide (t-BHP) primarily oxidized the two Met residues, while 2,20-azobis(2-amidinopropane) dihydrochloride (AAPH), and H2O2+Fe(II) oxidized Met and Trp residues .

科学研究应用

Osteoporosis Treatment

PTH-histidine: , as a variant of parathyroid hormone (PTH), plays a significant role in the treatment of osteoporosis. PTH functions as an anabolic agent and regulates ionized calcium and phosphate levels, crucial for maintaining active vitamin D metabolite levels in the blood . The therapeutic application of PTH-histidine in osteoporosis involves stimulating osteoblast activity, which enhances bone formation and density.

Protein Engineering

Modifications of PTH, including PTH-histidine, have been explored in protein engineering to develop analogs with improved therapeutic value. Techniques like PEGylation, conjugation with antibody complexes, and fusion proteins are employed to enhance the molecule’s stability, decrease antigenicity, and increase its therapeutic efficacy .

Biomedical Research

In biomedical research, PTH-histidine’s unique properties are leveraged for studying bone metabolism and related disorders. Its role in signaling pathways that control bone growth and resorption provides insights into the development of new treatments for bone diseases .

Drug Development

The photooxygenation chemistry of histidine, including PTH-histidine, is extensively studied for drug development purposes. The ability of histidine’s side chain to undergo changes in charge state and tautomerization makes it a valuable target for creating novel pharmaceuticals .

Materials Science

Histidine photooxygenation, a process relevant to PTH-histidine, has applications in materials science. The transformation of histidine can lead to the development of new materials with specific properties, such as enhanced durability or biocompatibility .

Reaction Mechanism Studies

The intricate nature of histidine oxidation, which is a part of PTH-histidine’s chemistry, provides a rich area of study for reaction mechanisms. Understanding these mechanisms can lead to advancements in synthetic chemistry and the design of new chemical reactions .

Analytical Techniques

PTH-histidine is used in developing and refining analytical techniques, such as mass spectrometry, infrared spectroscopy, and NMR spectroscopy. These techniques are crucial for identifying and characterizing proteins and peptides, including their oxidation products .

Signaling Molecules Research

As a signaling molecule, PTH-histidine is integral to various physiological processes. Research into its function can lead to breakthroughs in understanding cellular communication and the development of therapies targeting signaling pathways .

作用机制

Target of Action

PTH-Histidine primarily targets parathyroid hormone receptors present on the surface of cells . These receptors are specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis and bone remodeling .

Mode of Action

The biological actions of PTH-Histidine are mediated through binding to at least two distinct high-affinity cell-surface receptors . The interaction of PTH-Histidine with these receptors leads to a series of biochemical reactions that ultimately influence bone metabolism .

Biochemical Pathways

PTH-Histidine plays a crucial role in the regulation of calcium and phosphate homeostasis and bone remodeling . It is involved in a common biosynthetic pathway, which consists of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many Gram-negative and Gram-positive bacteria .

Pharmacokinetics

The pharmacokinetics of PTH-Histidine involve its interaction with various other molecules. For instance, free Met protects the Met residues in PTH from oxidation by H2O2 and H2O2 +Fe(II). Mannitol and EDTA were effective against H2O2 +Fe(II). Free Trp protected only the Trp residue in PTH from oxidation by AAPH, the combination of Trp and Met was effective against all three oxidant conditions .

Result of Action

The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . It also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Action Environment

The action of PTH-Histidine can be influenced by environmental factors. For instance, PTH is measured by automated immunoassay methods of different generations. PTH assays differ in the antibodies used and consequently the extent to which PTH fragments and PTH isoforms are measured, in addition to biologically active PTH . This can affect the detection and measurement of PTH, thereby influencing its action, efficacy, and stability .

安全和危害

未来方向

属性

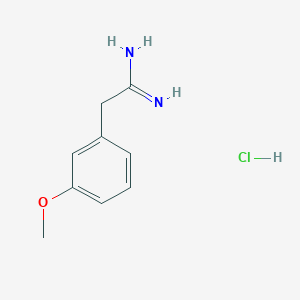

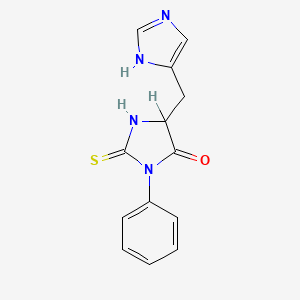

IUPAC Name |

5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANMZNRKVSFJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392939 | |

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

PTH-histidine | |

CAS RN |

5835-68-7 | |

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)